2-{2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}-N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE
Overview
Description
2-{2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}-N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}-N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. One common method starts with the preparation of the pyrazole ring through the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . The difluoromethyl group is introduced via a difluoroacetylation reaction, often using reagents like Et3N to trap HF . The final step involves the coupling of the pyrazole derivatives with hydrazinecarbothioamide under acidic conditions .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and phase-transfer agents can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}-N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydride donors to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidizing Agents: NaOCl, H2O2
Reducing Agents: NaBH4, LiAlH4
Substitution Reagents: Alkyl halides, aryl halides
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-{2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}-N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}-N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain, by binding to its active site and disrupting its function . This inhibition leads to the disruption of cellular respiration and energy production in target organisms.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial properties.
Isoxazole Derivatives: Used in the development of pharmaceuticals and agrochemicals.
Uniqueness
2-{2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}-N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit succinate dehydrogenase sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
1-[[2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetyl]amino]-3-(1,3-dimethylpyrazol-4-yl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N7OS/c1-7-4-9(12(14)15)20-22(7)6-11(23)17-18-13(24)16-10-5-21(3)19-8(10)2/h4-5,12H,6H2,1-3H3,(H,17,23)(H2,16,18,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPIYNBVYJMRTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NNC(=S)NC2=CN(N=C2C)C)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N7OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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